N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole ring, a methylsulfanyl group, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions involving thiols and appropriate alkylating agents.
Attachment of Dichlorobenzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 2,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as thiabendazole, albendazole, and mebendazole share the benzimidazole core and exhibit similar biological activities.
Dichlorobenzamide Derivatives: Compounds like dichlobenil and bromobutide are structurally related and used as herbicides.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C18H17Cl2N3OS |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-25-9-8-16(17-21-14-4-2-3-5-15(14)22-17)23-18(24)12-7-6-11(19)10-13(12)20/h2-7,10,16H,8-9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZZGPJMZZVDSUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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